N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine
Overview
Description
N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine is a compound that features a quinoxaline core substituted with a trifluoromethyl group and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine typically involves the formation of the quinoxaline core followed by the introduction of the trifluoromethyl and pyridinylmethyl groups. One common method involves the condensation of an o-phenylenediamine derivative with a suitable diketone to form the quinoxaline core. The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide and a radical initiator . The pyridinylmethyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors for safer and more efficient reactions, as well as the development of greener and more sustainable processes .
Chemical Reactions Analysis
Types of Reactions
N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to modify the quinoxaline core.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the quinoxaline core or the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, titanium silicalite (TS-1) as a catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxalines depending on the reagents and conditions used.
Scientific Research Applications
N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The quinoxaline core can interact with nucleic acids and proteins, potentially inhibiting their function and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-pyridinylmethyl)-2-quinoxalinamine: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.
3-(trifluoromethyl)-2-quinoxalinamine: Lacks the pyridinylmethyl group, which may affect its ability to interact with specific molecular targets.
N-(3-pyridinylmethyl)-3-methyl-2-quinoxalinamine: Contains a methyl group instead of a trifluoromethyl group, which can significantly alter its chemical and biological properties.
Uniqueness
N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine is unique due to the presence of both the trifluoromethyl and pyridinylmethyl groups. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyridinylmethyl group allows for specific interactions with biological targets. This combination of features makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)quinoxalin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4/c16-15(17,18)13-14(20-9-10-4-3-7-19-8-10)22-12-6-2-1-5-11(12)21-13/h1-8H,9H2,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGHNCVZUOAKSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NCC3=CN=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301189355 | |
Record name | N-(3-Pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301189355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321433-77-6 | |
Record name | N-(3-Pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321433-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301189355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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